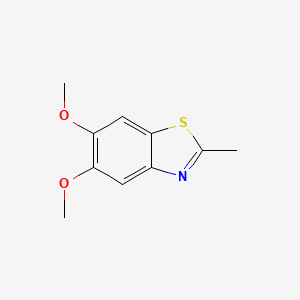
甲硫基甲基苯基砜
描述
科学研究应用
Methylthiomethyl phenyl sulfone is employed in numerous scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its role in drug design, particularly in the development of protease inhibitors.
Industry: Utilized in the production of polymers and other functional materials.
作用机制
Target of Action
Methylthiomethyl phenyl sulfone is a sulfone derivative that acts as a nucleophilic and electrophilic building block . It is used in the synthesis of various compounds, including multidentate methylthio arylethynes (MTA) derivatives .
Mode of Action
The compound interacts with its targets through covalent bonding , playing a crucial role in the synthesis of various compounds . It can be employed in the asymmetric synthesis of 6-N-benzoyl-5’-O-benzyl-2’-deoxyadenosine and its anomer .
Biochemical Pathways
It is known to be involved in the synthesis of various compounds, suggesting its role in multiple biochemical pathways .
Result of Action
The primary result of Methylthiomethyl phenyl sulfone’s action is the synthesis of various compounds, including multidentate methylthio arylethynes (MTA) derivatives . It serves as a key building block in these synthesis processes .
生化分析
Biochemical Properties
Methylthiomethyl phenyl sulfone plays a significant role in biochemical reactions due to its ability to act as both a nucleophile and an electrophile. It interacts with various enzymes and proteins, facilitating the synthesis of complex molecules. For instance, it is used in the asymmetric synthesis of 6-N-benzoyl-5’-O-benzyl-2’-deoxyadenosine and its anomer . The interactions between methylthiomethyl phenyl sulfone and these biomolecules are primarily based on its sulfone group, which can participate in various chemical reactions.
Cellular Effects
Methylthiomethyl phenyl sulfone influences cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with specific cellular proteins, leading to changes in cellular function. For example, its role in the synthesis of complex molecules can impact the overall metabolic activity of cells . Additionally, its interactions with enzymes can lead to alterations in gene expression, further influencing cellular processes.
Molecular Mechanism
The molecular mechanism of methylthiomethyl phenyl sulfone involves its ability to act as both a nucleophile and an electrophile. This dual functionality allows it to participate in various chemical reactions, including enzyme inhibition or activation. For instance, it can bind to specific enzymes, altering their activity and leading to changes in gene expression . The sulfone group in methylthiomethyl phenyl sulfone is crucial for these interactions, as it can form stable complexes with various biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methylthiomethyl phenyl sulfone can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that methylthiomethyl phenyl sulfone is relatively stable under standard laboratory conditions, but its degradation products can also have significant biochemical effects . Long-term exposure to methylthiomethyl phenyl sulfone in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of methylthiomethyl phenyl sulfone vary with different dosages in animal models. At low doses, it can facilitate the synthesis of complex molecules without causing significant adverse effects. At higher doses, it can lead to toxic effects, including alterations in cellular metabolism and gene expression . Threshold effects have been observed, where the biochemical activity of methylthiomethyl phenyl sulfone increases significantly beyond a certain dosage.
Metabolic Pathways
Methylthiomethyl phenyl sulfone is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate chemical reactions. It can affect metabolic flux and metabolite levels by participating in the synthesis of complex molecules . The sulfone group in methylthiomethyl phenyl sulfone is crucial for these interactions, as it can form stable complexes with various enzymes and cofactors.
Transport and Distribution
Within cells and tissues, methylthiomethyl phenyl sulfone is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation within different cellular compartments . The sulfone group in methylthiomethyl phenyl sulfone plays a key role in these interactions, as it can form stable complexes with various transporters and binding proteins.
Subcellular Localization
Methylthiomethyl phenyl sulfone is localized within specific subcellular compartments, where it can exert its biochemical effects. Targeting signals and post-translational modifications can direct it to specific organelles, influencing its activity and function . The sulfone group in methylthiomethyl phenyl sulfone is essential for these interactions, as it can form stable complexes with various targeting signals and post-translational modifications.
准备方法
Synthetic Routes and Reaction Conditions
Methylthiomethyl phenyl sulfone can be synthesized through several methods. One common approach involves the reaction of methylthiomethyl chloride with sodium phenylsulfinate under basic conditions . Another method includes the oxidation of methylthiomethyl phenyl sulfide using hydrogen peroxide in the presence of acetic acid .
Industrial Production Methods
Industrial production of methylthiomethyl phenyl sulfone typically involves large-scale oxidation processes. The use of catalysts such as AlCl3 or magnesium monoperoxyphthalate hexahydrate can enhance the efficiency and yield of the reaction .
化学反应分析
Types of Reactions
Methylthiomethyl phenyl sulfone undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones using oxidizing agents like hydrogen peroxide .
Reduction: Reduction to sulfides using reducing agents such as sodium borohydride .
Substitution: Nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium phenylsulfinate in basic conditions.
Major Products
Oxidation: Phenyl sulfone derivatives.
Reduction: Methylthiomethyl phenyl sulfide.
Substitution: Various substituted phenyl sulfones.
相似化合物的比较
Similar Compounds
Uniqueness
Methylthiomethyl phenyl sulfone is unique due to its dual functionality as both a nucleophile and an electrophile, which is not commonly observed in similar compounds . This property makes it a valuable building block in synthetic chemistry and enhances its versatility in various applications .
属性
IUPAC Name |
methylsulfanylmethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S2/c1-11-7-12(9,10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGGZYQBIQAYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349143 | |
| Record name | Methylthiomethyl phenyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59431-14-0 | |
| Record name | Methylthiomethyl phenyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylthiomethyl phenyl sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




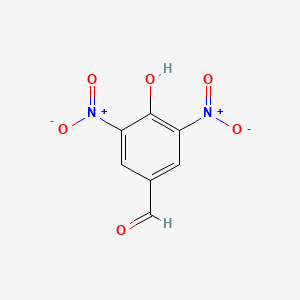
![2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid](/img/structure/B1596391.png)
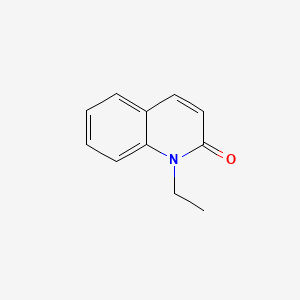
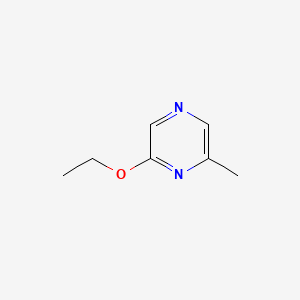
![Bicyclo[7.2.0]undec-3-en-5-ol, 4,11,11-trimethyl-8-methylene-, acetate](/img/structure/B1596394.png)


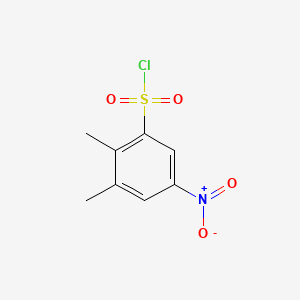

![1-Propanone, 2-hydroxy-2-methyl-1-[4-(1-methylethyl)phenyl]-](/img/structure/B1596404.png)
